2-(Pyridin-3-yl)azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-pyridin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-5-10-8(7)6-2-1-3-9-4-6/h1-4,7-8,10-11H,5H2 |
InChI Key |
NVIHBSIYEMYVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)C2=CN=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyridin 3 Yl Azetidin 3 Ol and Its Structural Analogues
General Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine core is accomplished through several strategic approaches, each offering unique advantages in terms of substrate scope, efficiency, and stereocontrol.
Cyclization Reactions for Azetidine Synthesis
The most common method for forming the azetidine ring is through the intramolecular cyclization of an acyclic precursor via nucleophilic substitution. acs.org This strategy typically involves a γ-amino alcohol or a related derivative where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom at the γ-position, which bears a suitable leaving group such as a halide or a sulfonate ester. nih.govfrontiersin.org
A significant challenge in these reactions is the competition with intermolecular reactions and potential elimination side reactions, which are driven by the strain of the forming four-membered ring. acs.org Despite these challenges, numerous effective protocols have been established. For instance, a versatile and scalable two-step method has been developed for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines from oxiranylmethyl-substituted benzylamines. acs.org Another powerful method involves the Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which proceeds in high yields. nih.govfrontiersin.org This reaction demonstrates high functional group tolerance, proving effective even with acid-sensitive and Lewis basic functionalities. nih.govfrontiersin.org
The table below illustrates the optimization of this catalytic cyclization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) nih.gov |
|---|---|---|---|---|---|
| 1 | La(OTf)₃ (10) | CH₂Cl₂ | rt | 1 | 96 |
| 2 | Sc(OTf)₃ (10) | CH₂Cl₂ | rt | 1 | 91 |
| 3 | Yb(OTf)₃ (10) | CH₂Cl₂ | rt | 1 | 92 |
| 4 | La(OTf)₃ (10) | Toluene | rt | 1 | 90 |
| 5 | La(OTf)₃ (10) | THF | rt | 1 | <10 |
| 6 | La(OTf)₃ (5) | CH₂Cl₂ | rt | 1 | 95 |
Cycloaddition Approaches to Azetidine Structures
Cycloaddition reactions provide a powerful and direct route to the azetidine core by combining two unsaturated molecules or parts of the same molecule. mdpi.comnih.gov The most prominent of these is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). acs.orgmdpi.com The reaction is believed to proceed through a zwitterionic intermediate, which then undergoes a four-electron conrotatory electrocyclization to yield the four-membered ring. mdpi.com The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions. mdpi.comresearchgate.net These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. acs.orgrsc.org
Another significant cycloaddition method is the aza Paternò–Büchi reaction, which is the photochemical [2+2] cycloaddition of an imine and an alkene. rsc.orgresearchgate.net This reaction has historically been challenging, particularly with acyclic imines, but recent advancements have expanded its utility. rsc.orgthieme-connect.com For example, visible-light photocatalysis using an Iridium(III) complex can promote the aza-Paternò-Büchi reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and alkenes to furnish functionalized azetidines. rsc.org
Transformation of Other Heterocyclic Systems to Azetidines
Azetidines can be synthesized by rearranging other heterocyclic structures, most notably through the ring expansion of three-membered aziridines. medwinpublishers.commagtech.com.cn This one-carbon ring expansion is a powerful strategy for accessing chiral azetidines from readily available aziridine (B145994) precursors. chemrxiv.org Transition metal-mediated carbonylative ring expansion of aziridines is one such method to produce β-lactams. acs.org
More recently, biocatalytic approaches have emerged. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.org This enzymatic transformation proceeds with exceptional stereocontrol. chemrxiv.org Another method involves the [3+1] cycloaddition reaction between azomethine ylides, generated from aziridines, and isocyanides in the presence of a Yttrium(III) triflate catalyst. rsc.org Ring contraction of five-membered heterocycles, such as pyridazines, can also yield azetidines, though this is a less common approach. magtech.com.cn
Reductive Cyclization of Imines in Azetidine Formation
Reductive cyclization offers a direct pathway to azetidines from precursors containing an imine functionality. In this approach, the reduction of the imine is coupled with the ring-closing step. One example is the electroreductive intramolecular coupling of α-iminoesters, which can produce azetidin-2-ones. acs.org
A notable method involves a zirconium-catalyzed reaction of ethylmagnesium chloride (EtMgCl) with imines. organic-chemistry.org This process generates C,N-dimagnesiated intermediates that can be trapped with electrophiles or undergo cyclization to form various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org Another strategy involves the reduction of an imine formed from a β-haloamine precursor; the resulting secondary amine is sufficiently nucleophilic to displace the halide and form the azetidine ring directly. acs.org
Aziridine to Azetidine Ring Rearrangement Mechanisms
The one-carbon ring expansion of aziridines to azetidines is a mechanistically fascinating and synthetically useful transformation. chemrxiv.org A key mechanism is the nih.govfrontiersin.org-Stevens rearrangement. nih.govacs.org In this process, a carbene or carbenoid is transferred to the nitrogen atom of the aziridine, forming a highly reactive aziridinium (B1262131) ylide intermediate. acs.org This ylide can then undergo a sigmatropic rearrangement where one of the ring carbons migrates to the adjacent exocyclic carbon, resulting in the expansion of the three-membered ring to a four-membered azetidine ring. nih.govchemrxiv.org
A significant challenge in this reaction is controlling the fate of the aziridinium ylide, which can alternatively undergo cheletropic extrusion of an olefin, a competing side reaction. acs.org The development of engineered cytochrome P450 enzymes has provided a breakthrough by overriding this inherent reactivity. These "carbene transferase" biocatalysts not only favor the nih.govfrontiersin.org-Stevens rearrangement but also exert exceptional enantiocontrol over the process, which is notoriously difficult to achieve with traditional chemical catalysts. nih.govacs.orgacs.org This enzymatic approach has enabled the synthesis of enantiopure azetidines on a gram scale. chemrxiv.org
The table below shows the substrate scope for the biocatalytic ring expansion.
| Product | Substrate Ar Group | Yield (%) | Enantiomeric Ratio (er) acs.org |
|---|---|---|---|
| Azetidine 2 | 4-MeO-Ph | 68 (55) | 99:1 |
| Azetidine 3 | 2-Thienyl | 60 (48) | >99:1 |
| Azetidine 4 | 4-F-Ph | 62 (51) | >99:1 |
| Azetidine 5 | 3-F-Ph | 65 (53) | >99:1 |
| Azetidine 6 | 2-F-Ph | 35 (28) | >99:1 |
Yields for isolated and purified material are designated in parentheses. acs.org
Regioselective and Stereoselective Synthesis of Azetidine Derivatives
Controlling regioselectivity (where substituents are placed) and stereoselectivity (the 3D arrangement of atoms) is paramount in modern organic synthesis, particularly for creating structurally defined molecules for pharmaceutical applications. The synthesis of azetidine derivatives has seen significant progress in this area.
Regioselectivity is crucial in reactions like the intramolecular aminolysis of unsymmetrical epoxides, where the amine nucleophile can attack one of two different carbon atoms. The use of lanthanide catalysts like La(OTf)₃ has been shown to direct the nucleophilic attack to the C3 position of 2,3-epoxy alcohols and 3,4-epoxy amines with high regioselectivity, leading specifically to 3-hydroxyazetidines. nih.govfrontiersin.org
Stereoselectivity, the control over the formation of stereoisomers, is often achieved through catalyst control or by using chiral starting materials. A highly stereoselective one-pot synthesis of polysubstituted azetidines has been developed using an iodine-mediated formal [2+2] cycloaddition of α-amidomalonates with enones, which proceeds with high diastereoselectivity. nih.gov Similarly, the reduction of azetidin-3-ones can be highly diastereoselective. For example, using L-selectride for the reduction of a 2,4-disubstituted azetidin-3-one (B1332698) yields the corresponding syn-azetidin-3-ol with excellent diastereomeric ratio. nih.gov
A general and scalable two-step synthesis for trans-3-(hydroxymethyl)-2-arylazetidines demonstrates excellent diastereoselectivity, governed by Baldwin's rules for ring closure. acs.org This method uses a superbase-induced cyclization of N-protected aminomethyloxiranes. acs.org
The table below highlights the diastereoselective synthesis of various 2-arylazetidines.
| Product | R¹ Group | R² Group | Yield (%) acs.org |
|---|---|---|---|
| Azetidine 1a | H | H | 85 |
| Azetidine 1b | H | 4-F | 81 |
| Azetidine 1c | H | 4-Cl | 82 |
| Azetidine 1d | H | 4-Br | 80 |
| Azetidine 1e | H | 4-OMe | 88 |
| Azetidine 1f | H | 3-OMe | 84 |
| Azetidine 1g | H | 2-Cl | 75 |
Furthermore, asymmetric hydrogenation using chiral metal complexes is a powerful tool for creating enantioenriched azetidines. Unsaturated prochiral azetinyl-carboxylic acids can be reduced using palladium or chiral ruthenium complexes to furnish functionalized azetidine carboxylic acids with high diastereo- and enantioselectivity. acs.org
Diastereoselective Approaches in Azetidine Functionalization
Diastereoselective synthesis is crucial for constructing complex, multi-substituted azetidine rings with defined relative stereochemistry. Several strategies have been developed to achieve this control.
One effective method is the iodine-mediated 4-exo trig cyclization of homoallylic amines. This reaction, performed at room temperature, yields cis-2,4-disubstituted azetidines with a reactive iodomethyl group at the 4-position. acs.orgnih.gov The relative cis stereochemistry is confirmed by NMR spectroscopy and X-ray crystallography. acs.orgnih.gov This iodinated intermediate can be further functionalized through nucleophilic displacement, providing access to a variety of substituted azetidines while retaining the ring's stereochemistry. acs.orgnih.gov
Another powerful approach is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of imines and alkenes. rsc.orgspringernature.com Visible-light-mediated intramolecular versions of this reaction can produce bicyclic azetidines with high yield and diastereoselectivity. springernature.com The resulting N-O bond in the product can be readily cleaved under reductive conditions to yield the functionalized azetidine. springernature.com
Furthermore, the α-lithiation of N-protected azetidines followed by trapping with an electrophile offers a direct route to C2-functionalized derivatives. The stereoselectivity of this process is highly dependent on the N-protecting group and the reaction conditions. For instance, α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent electrophile trapping generally provides trans-2,3-disubstituted azetidines. acs.org In contrast, deuteration of the same intermediate results in the cis-diastereoisomer. acs.org
Table 1: Comparison of Diastereoselective Azetidine Synthesis Methods
| Method | Key Features | Stereochemical Outcome | Ref |
|---|---|---|---|
| Iodo-cyclization of Homoallyl Amines | Iodine-mediated 4-exo trig cyclization. | Delivers cis-2,4-azetidines. | acs.orgnih.gov |
| Aza Paternò-Büchi Reaction | Visible light-enabled [2+2] cycloaddition. | Yields bicyclic azetidines with high diastereoselectivity. | springernature.com |
| α-Lithiation/Electrophile Trapping | Lithiation of N-thiopivaloylazetidin-3-ol. | Generally good trans-diastereoselectivity (exception: deuteration). | acs.org |
| [2+2] Annulation | Reaction of aldehydes with aldimines using a pyrrolidine-based catalyst. | Diastereoselective synthesis of azetidin-2-ols. | rsc.org |
Chiral Synthesis of Azetidin-3-ol (B1332694) Frameworks
The synthesis of enantiomerically pure azetidin-3-ols is of significant interest. Approaches often rely on using starting materials from the chiral pool or employing asymmetric catalysis.
A flexible method for producing chiral azetidin-3-ones, which are direct precursors to azetidin-3-ols, involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These precursors are readily accessible in excellent enantiomeric excess (e.e.) through chiral sulfinamide chemistry, and the resulting azetidin-3-ones are typically produced with >98% e.e. nih.gov
Amino acids also serve as a convenient chiral pool for these syntheses. nih.govresearchgate.net For example, chiral cis-2,4-disubstituted azetidin-3-ones can be prepared as single diastereoisomers from N-protected amino acids via a highly stereoselective copper carbenoid N-H insertion reaction of diazoketones. researchgate.net Similarly, chiral azetidines can be synthesized using Pd-catalyzed asymmetric allylation of azalactones. rsc.org
Other notable methods include:
The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can stereospecifically form pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines depending on the reaction conditions. figshare.com
The synthesis of azetidine iminosugars and (2S,3R)-3-hydroxy-N-methylated azetidine-2-carboxylic acid from D-glucose, utilizing an intramolecular Mitsunobu reaction as a key step. rsc.org
The organocatalytic formal [2+2] cycloaddition between allenoates and aldimines, which can construct azetidines with a chiral tetrasubstituted carbon stereocenter. jst.go.jp
Methods for Introducing Pyridine (B92270) Moieties onto Azetidine Structures
Several synthetic strategies are available for attaching a pyridine ring to a pre-formed azetidine scaffold or for constructing the azetidine ring onto a pyridine-containing precursor.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N or C-C bonds between the azetidine and pyridine rings.
Buchwald-Hartwig Amination: This reaction can couple an N-H azetidine with a halo-pyridine. For example, 3-arylazetidines can undergo C-N coupling with aryl bromides, including pyridine and quinoline (B57606) moieties, to form N-arylated azetidines. researchgate.net This strategy can also be applied to couple an amino-pyridine with a functionalized azetidine.
Suzuki-Miyaura Coupling: This reaction can form a C-C bond between a halo-azetidine and a pyridineboronic acid (or vice versa). nih.gov
Cyclization Strategies:
The synthesis of 2- and 3-(3-pyridyl)azetidines has been reported starting from pyridine-containing precursors. A key step in one route is the preparation and subsequent cyclization of 3-amino-2-(3-pyridyl)-1-propanol. acs.org
Iodocyclization of homoallyl amines bearing a pyridyl substituent on the double bond provides a direct route to pyridyl-substituted iodo-azetidines, which can be further derivatized. rsc.orgbham.ac.uk
Specific Synthetic Routes and Precursors for 2-(Pyridin-3-yl)azetidin-3-ol and Closely Related Azetidine-Pyridine Systems
The synthesis of the target molecule this compound can be envisioned through a convergent strategy involving the preparation of key intermediates followed by their coupling.
Precursor-Based Synthesis of Azetidin-3-ol Intermediates
A common and scalable route to the azetidin-3-ol core involves the reaction of epichlorohydrin (B41342) with a primary amine, often one that also serves as a protecting group, such as benzylamine (B48309) or benzhydrylamine. researchgate.netcdnsciencepub.com
The general process involves two main steps:
Ring Opening: The amine reacts with epichlorohydrin to form a 1-chloro-3-(alkylamino)propan-2-ol intermediate. cdnsciencepub.com
Cyclization: Treatment of this intermediate with a base induces an intramolecular nucleophilic substitution, where the nitrogen displaces the chloride to form the N-protected azetidin-3-ol ring. researchgate.netcdnsciencepub.com
An improved, one-pot synthesis of 1-benzhydrylazetidin-3-ol (B14779) from benzhydrylamine and epichlorohydrin has been developed, achieving high yields (80%) without the need for chromatography. researchgate.net The N-benzyl or N-benzhydryl group can later be removed via hydrogenolysis to yield the free N-H azetidin-3-ol.
Alternative precursors can be derived from D-glucose, which after several steps including an intramolecular Mitsunobu reaction, can yield chiral (2R,3R)-2-(hydroxymethyl)azetidin-3-ol. rsc.org
Coupling Reactions for Pyridine Ring Integration
To synthesize this compound, a C-C bond must be formed between the C2 position of the azetidine ring and the C3 position of the pyridine ring. A plausible route would involve a Suzuki-Miyaura cross-coupling reaction. This would require an azetidine intermediate functionalized at the C2 position with a halide or triflate and a pyridine-3-boronic acid or ester.
Alternatively, a Negishi or Stille coupling could be employed. The synthesis of 2-arylazetidines has been achieved via a two-step regio- and diastereoselective method starting from simple building blocks, demonstrating the feasibility of introducing aryl groups at the C2 position. acs.org
Derivatization Strategies for Azetidine-Pyridine Hybrids, including Azetidin-2-one (B1220530) Analogues
The azetidine-pyridine scaffold can be further modified, and its structural isomers, such as azetidin-2-ones (β-lactams), can be synthesized. These azetidin-2-one analogues are of significant interest in medicinal chemistry. researchgate.net
A common method for synthesizing the β-lactam ring is the Staudinger cycloaddition, which is a [2+2] cycloaddition between a ketene and an imine. For pyridine-containing azetidin-2-ones, the synthesis often proceeds as follows:
Imine Formation: Condensation of an aromatic amine with a pyridine-carboxaldehyde (e.g., pyridine-3-carboxaldehyde) produces the corresponding Schiff base (imine). researchgate.netderpharmachemica.com
Cycloaddition: The Schiff base is then reacted with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.netderpharmachemica.com This in situ generates a ketene which undergoes cycloaddition with the imine to form the 3-chloro-4-(pyridin-3-yl)azetidin-2-one ring system. researchgate.netsciensage.info
This methodology has been used to prepare a variety of 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones. researchgate.net Further derivatization can be achieved by modifying the substituents on the phenyl ring or by synthesizing more complex, fused heterocyclic systems containing the quinoline and oxadiazole motifs alongside the pyridinyl-azetidinone core. sciensage.infoinnovareacademics.in
Computational and Theoretical Approaches in the Study of 2 Pyridin 3 Yl Azetidin 3 Ol Derivatives
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about a molecule's geometry, energy, and electronic landscape.
The three-dimensional shape (conformation) of a molecule is critical to its ability to interact with a biological target. The azetidine (B1206935) ring, a four-membered heterocycle, introduces a degree of conformational rigidity that influences the spatial orientation of the pyridinyl and hydroxyl substituents. vulcanchem.com Computational methods are used to explore the potential energy surface of these derivatives to identify stable, low-energy conformations.
A comparative conformational analysis can be performed using various software packages, each employing different algorithms and force fields. nih.govresearchgate.net For instance, programs like OMEGA utilize a rule-based algorithm combined with the Merck Molecular Force Field (MMFF) to generate a diverse set of conformers within a specified energy window relative to the global minimum. researchgate.net Other tools, such as HYPERCHEM and MOPAC, employ molecular mechanics (MM+) or semi-empirical quantum methods (like RM1 and PM6) for conformational searches. researchgate.net The resulting energy landscapes help researchers understand which shapes the molecule is most likely to adopt in solution and at a receptor binding site. Studies have shown that for related heterocyclic systems, certain software may be more adept at generating conformers that are representative of the bioactive pose. nih.govresearchgate.net
Table 1: Comparison of Software Tools for Conformational Analysis
| Software | Method/Force Field | Key Features | Application Example |
|---|---|---|---|
| OMEGA | Rule-based algorithm, MMFF94s | Fast and efficient generation of a large and diverse set of low-energy conformers. | Modeling protein-ligand interactions for benzoxazinone (B8607429) inhibitors. nih.govresearchgate.net |
| HYPERCHEM | Molecular Mechanics (MM+), Semi-empirical | User-friendly interface for building molecules and performing geometric optimizations. | Conformational analysis of various organic structures. researchgate.net |
| MOPAC | Semi-empirical (e.g., PM6, RM1) | Balances computational cost and accuracy for larger molecules; provides electronic properties. | Used in comparative studies to refine conformer geometries. researchgate.net |
Quantum chemical calculations provide a wealth of information about a molecule's electronic structure, which governs its reactivity and intermolecular interactions. rsc.org Density Functional Theory (DFT) is widely used to calculate various electronic properties and reactivity descriptors. researchgate.netrsc.org
Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. ekb.eg
Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. ekb.eg These maps are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.netekb.eg Natural Bond Orbital (NBO) analysis can further dissect intramolecular and intermolecular bonding, including charge transfer interactions and hyperconjugation effects. researchgate.net For azetidine derivatives, these calculations can explain the regio- and stereoselectivity of ring-forming reactions and predict the most reactive sites for further chemical modification. acs.org
Table 2: Key Electronic Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Definition | Significance in Drug Design |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; related to nucleophilicity. ekb.eg |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; related to electrophilicity. ekb.eg |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. ekb.eg |
| Electronegativity (χ) | χ ≈ -[E(HOMO) + E(LUMO)]/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η ≈ [E(LUMO) - E(HOMO)]/2 | Measures resistance to change in electron distribution. |
| MEP Map | Molecular Electrostatic Potential | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. researchgate.netekb.eg |
Conformational Analysis and Energy Landscapes
Molecular Modeling and Docking Studies for Target Interactions
To understand how derivatives of 2-(pyridin-3-yl)azetidin-3-ol might exert a biological effect, it is essential to study their interactions with protein targets at an atomic level. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. researchgate.net
Molecular docking simulations place a ligand into the binding site of a protein and score the resulting poses based on binding energy calculations. researchgate.net This process helps identify the most likely binding mode and provides an estimate of the binding affinity (e.g., Ki, Kd, or IC50). biorxiv.org Software such as FRED and GLIDE are used for these simulations, offering both rigid and flexible docking protocols to account for the conformational changes that may occur upon binding. nih.govresearchgate.net
Following docking, a detailed analysis of the interactions between the ligand and protein is performed. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize the full spectrum of non-covalent interactions. figshare.com This profiling is critical for understanding the structural basis of molecular recognition. For this compound derivatives, key interactions often involve the pyridine (B92270) nitrogen acting as a hydrogen bond acceptor, the azetidine nitrogen participating in hydrogen bonds or salt bridges, and the aromatic pyridine ring engaging in π-stacking or hydrophobic interactions. figshare.comsmolecule.com
Table 3: Common Non-Covalent Interactions in Ligand-Protein Complexes
| Interaction Type | Description | Potential Role of this compound |
|---|---|---|
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. figshare.com | The hydroxyl group and azetidine nitrogen can act as H-bond donors; the pyridine nitrogen and hydroxyl oxygen can act as H-bond acceptors. |
| Hydrophobic Contacts | Interactions between nonpolar groups in an aqueous environment. figshare.com | The pyridine ring can form hydrophobic contacts with nonpolar amino acid residues. |
| π-Stacking | Attractive, non-covalent interactions between aromatic rings. figshare.com | The pyridine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. |
| Salt Bridges | A combination of hydrogen bonding and electrostatic attraction between oppositely charged residues. figshare.com | If the azetidine nitrogen is protonated, it can form a salt bridge with an acidic residue (e.g., Asp, Glu). |
| Water Bridges | Interactions mediated by a water molecule that forms simultaneous hydrogen bonds with both the ligand and the protein. figshare.com | The polar groups of the scaffold can interact with conserved water molecules in the binding site. |
A thorough characterization of the protein's binding site is essential for designing effective inhibitors. Analysis of the docked poses of several active derivatives reveals which amino acid residues are key for binding and what properties the binding pocket possesses (e.g., hydrophobicity, charge, size).
This information is used to develop a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. mdpi.comnih.gov Pharmacophore models can be generated using two primary approaches:
Ligand-Based Modeling : This method aligns a set of known active molecules to identify common chemical features responsible for their activity. mdpi.comnih.gov
Structure-Based Modeling : This method uses the 3D structure of the protein-ligand complex to directly identify the key interaction points within the binding site, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.comnih.gov
Software like LigandScout can be used to generate these models, which serve as 3D search queries for virtual screening of large compound libraries to identify new potential hits. mdpi.com For derivatives of this compound, a pharmacophore model might include a hydrogen bond acceptor feature for the pyridine nitrogen, a hydrogen bond donor/acceptor for the hydroxyl group, and an aromatic feature for the pyridine ring.
Ligand-Protein Interaction Profiling
Predictive Modeling for Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. nih.gov Computational models are instrumental in establishing quantitative SAR (QSAR), which correlates physicochemical or structural properties of compounds with their potencies.
By analyzing a series of derivatives, researchers can build predictive models that guide the design of new analogues. acs.org For example, docking studies might reveal that adding a substituent at a specific position on the pyridine ring could lead to a favorable interaction with a hydrophobic pocket in the target protein, thereby increasing binding affinity. SAR analyses have shown that for related azetidine-containing compounds, the introduction of specific groups can significantly impact potency and selectivity against different protein isoforms. nih.govnih.gov For example, in a series of nAChR ligands, attaching a phenyl ring to a cyclic amine increased binding affinity, while adding an N-methyl group to an azetidinyl moiety was detrimental. nih.gov These computational predictions allow chemists to focus their synthetic efforts on compounds that are most likely to succeed, saving time and resources.
Table 4: Illustrative Example of a Computationally-Guided SAR Study
| Compound (Generic Scaffold) | Modification (R-group) | Predicted Docking Score (kcal/mol) | Predicted Key Interaction | Experimental IC₅₀ (nM) |
|---|---|---|---|---|
| Parent Scaffold | -H | -7.5 | H-bond with Ser120 | 500 |
| Derivative 1 | -CH₃ at pyridine C4 | -7.8 | Additional hydrophobic contact with Leu85 | 350 |
| Derivative 2 | -OCH₃ at pyridine C4 | -8.5 | H-bond with backbone NH of Gly121 | 150 |
| Derivative 3 | -Cl at pyridine C4 | -9.2 | Halogen bond with Met88 | 50 |
| Derivative 4 | -CH₃ at azetidine-N | -6.9 | Steric clash with Tyr90 | >1000 |
This table is a hypothetical representation to illustrate the SAR process and does not represent real experimental data for this specific compound.
Advanced Spectroscopic and Structural Elucidation Techniques for Azetidine Pyridine Hybrids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., 1H, 13C, 15N, 19F NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of azetidine-pyridine hybrids in solution. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the molecule's connectivity and spatial arrangement. researchgate.netipb.pt
¹H NMR is used to identify the chemical environment of protons. For 2-(Pyridin-3-yl)azetidin-3-ol, the protons on the strained azetidine (B1206935) ring are expected to appear in a distinct region of the spectrum, typically as multiplets between δ 3.5 and 4.0 ppm. The protons of the pyridine (B92270) ring would resonate in the aromatic region (δ 7.0–8.7 ppm). acs.org
¹³C NMR provides information on the carbon skeleton. The chemical shifts of the azetidine ring carbons and the pyridine ring carbons are diagnostic. For instance, the carbon bearing the hydroxyl group (C3 of the azetidine ring) would show a characteristic shift. researchgate.net
2D NMR Techniques are crucial for unambiguous assignments and stereochemical determination. researchgate.net
COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling networks, helping to establish the connectivity of protons within the azetidine and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for determining the relative stereochemistry (cis/trans isomerism) of the substituents on the azetidine ring. ipb.pt For example, a NOE correlation between the proton at C2 of the azetidine ring and a specific proton on the pyridine ring can help define their relative orientation.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Azetidine H2 | 4.0 - 4.5 | 60 - 65 |
| Azetidine H3 | 4.5 - 5.0 | 70 - 75 |
| Azetidine H4 | 3.5 - 4.0 | 50 - 55 |
| Pyridine H2' | 8.5 - 8.7 | 148 - 152 |
| Pyridine H4' | 7.7 - 7.9 | 135 - 140 |
| Pyridine H5' | 7.2 - 7.4 | 123 - 127 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, and to gain structural insights through the analysis of its fragmentation patterns. liverpool.ac.ukfree.fr
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) with very high accuracy (<5 ppm). This allows for the unambiguous determination of the molecular formula of this compound (C₈H₁₀N₂O).
Fragmentation Analysis , typically performed using tandem mass spectrometry (MS/MS), provides a fingerprint of the molecule's structure. acs.org The fragmentation of N-heterocycles like azetidines and pyridines often follows characteristic pathways. aanda.org For this compound, expected fragmentation could include:
Cleavage of the bond between the two rings.
Ring-opening of the strained azetidine ring.
Loss of small neutral molecules like water (H₂O) from the hydroxyl group or hydrogen cyanide (HCN) from the pyridine ring. aanda.org
Analyzing these fragment ions helps to confirm the presence and connectivity of both the pyridine and azetidin-3-ol (B1332694) moieties. nih.gov
Interactive Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | - |
| [M+H]⁺ (HRMS) | 151.0866 | Confirms elemental composition |
| Key Fragment Ion | m/z = 78 | Corresponds to the pyridyl fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgbiointerfaceresearch.com
For this compound, the key functional groups each have characteristic absorption bands:
O-H Stretch: The hydroxyl group (-OH) will exhibit a strong, broad absorption band in the region of 3200–3600 cm⁻¹.
N-H Stretch: The secondary amine within the azetidine ring will show a moderate absorption band around 3300-3500 cm⁻¹.
C-H Stretch: Aromatic C-H stretches from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring are found just below 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic pyridine ring typically occur in the 1450–1600 cm⁻¹ region. vulcanchem.com
C-N Stretch: The aliphatic C-N bond in the azetidine ring gives rise to absorptions in the 1020–1250 cm⁻¹ range.
C-O Stretch: The stretch for the secondary alcohol C-O bond is expected around 1050-1150 cm⁻¹.
The presence of these characteristic peaks in the IR spectrum provides strong evidence for the proposed structure. researchgate.net
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | Stretch | 3200 - 3600 | Strong, Broad |
| Amine (N-H) | Stretch | 3300 - 3500 | Moderate |
| Pyridine (C=N/C=C) | Stretch | 1450 - 1600 | Moderate to Strong |
| Azetidine (C-N) | Stretch | 1020 - 1250 | Moderate |
X-ray Diffraction Analysis for Solid-State Molecular Geometry
While NMR provides the structure in solution, single-crystal X-ray diffraction analysis offers the most definitive and precise determination of the molecular structure in the solid state. evitachem.com This technique can unambiguously establish the compound's connectivity, bond lengths, bond angles, and, most importantly, its absolute stereochemistry. acs.org
For azetidine-containing compounds, X-ray diffraction is particularly valuable for characterizing the conformation of the strained four-membered ring, including its degree of puckering. researchgate.net In the case of this compound, an X-ray crystal structure would confirm the cis or trans relationship between the pyridine ring and the hydroxyl group. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which can influence the compound's physical properties. researchgate.net While specific X-ray data for this compound is not publicly available, analysis of similar structures confirms the power of this technique to resolve stereochemical and conformational ambiguities. bham.ac.uk
Future Directions and Research Perspectives for 2 Pyridin 3 Yl Azetidin 3 Ol Research
Design and Synthesis of Novel 2-(Pyridin-3-yl)azetidin-3-ol Analogues with Enhanced Potency
The core strategy for advancing this compound research involves the rational design and synthesis of new analogues to establish robust Structure-Activity Relationships (SAR). This process allows for the fine-tuning of molecular properties to maximize potency and selectivity for specific biological targets.
Future synthetic efforts will likely focus on several key areas of modification:
Substitution on the Pyridine (B92270) Ring: Introducing various substituents at different positions of the pyridine ring can significantly modulate the compound's electronic and steric properties. For instance, research on analogous pyridine-containing compounds has shown that adding hydrophobic or hydrogen-bonding alkynyl groups can dramatically increase selectivity for specific receptor subtypes. acs.org
Modification of the Azetidine (B1206935) Ring: The azetidine ring itself is a target for modification. Replacing the hydroxyl group with other functionalities or altering its stereochemistry can impact binding interactions and pharmacokinetic properties. Research on similar scaffolds has demonstrated that replacing a core heterocyclic structure with a 1-cyanoazetidine can boost potency by as much as tenfold. researchgate.net
N-Substitution of the Azetidine: The nitrogen atom of the azetidine ring is a prime site for introducing a wide variety of substituents to explore new binding interactions or to attach linkers for applications like Proteolysis-Targeting Chimeras (PROTACs). vulcanchem.com
Systematic SAR studies, such as those performed on related azetidine-pyridine structures like sazetidine-A, involve creating libraries of analogues with variations at key positions. nih.gov For example, replacing a substituent with cyclic or acyclic amines can probe the chemical space around the core structure to identify optimal groups for biological activity. nih.gov The synthesis of these novel analogues will employ both established and new methodologies in heterocyclic chemistry, including palladium-catalyzed amination reactions and reductive cyclization of γ-haloalkyl-imines. nih.govbham.ac.uk
Table 1: Potential Strategies for Analogue Design
| Modification Site | Strategy | Rationale |
| Pyridine C5-Position | Introduction of alkynyl groups | Enhance selectivity for receptor subtypes. acs.org |
| Pyridine Ring | Introduction of an amino group | Alter electronic properties and explore new H-bonding. nih.gov |
| Azetidine Nitrogen | Addition of various cyclic amines | Probe steric and electronic requirements for binding. nih.gov |
| Azetidine Ring | Replacement of hydroxyl group | Introduce new functional groups for alternative interactions. |
| Core Structure | Hybridization with other pharmacores | Combine functionalities to create dual-target agents (e.g., pyridine-urea hybrids). mdpi.com |
Exploration of New Biological Targets and Therapeutic Applications Beyond Antimicrobial Properties
While pyridine-based hybrids are known for their antimicrobial activities, the this compound scaffold holds potential for a much broader range of therapeutic applications. mdpi.comnih.govexplorationpub.com A key future direction is the systematic screening of this compound and its novel analogues against diverse biological targets.
Promising areas for exploration include:
Neurological Disorders: Compounds with similar structures, featuring the azetidine-pyridine motif, have been identified as potent and selective partial agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. nih.gov These receptors are implicated in cognitive function, making this class of compounds potential leads for treating conditions like Alzheimer's disease and cognitive dysfunction. nih.govevitachem.com
Oncology: Recent breakthroughs have shown that azetidine derivatives can act as potent inhibitors of novel cancer targets. For example, researchers using generative AI designed a new class of 3-hydroxymethyl-azetidine derivatives that function as inhibitors of DNA Polymerase Theta (Polθ), offering a potential treatment for BRCA-deficient cancers like certain triple-negative breast and ovarian cancers. eurekalert.org The pyridine moiety is a common feature in kinase inhibitors, suggesting that this compound analogues could be screened against kinase libraries to identify new anticancer agents. vulcanchem.com
Anti-Inflammatory Agents: Serine proteases, such as human neutrophil elastase, are linked to a variety of inflammatory diseases. researchgate.net Related structures, like 2-pyridin-3-yl-benzo[d] Current time information in Bangalore, IN.chemrxiv.orgoxazin-4-one derivatives, have been investigated as inhibitors of this enzyme, indicating that the pyridine-azetidine scaffold could be a valuable starting point for developing new anti-inflammatory drugs. researchgate.net
The structural versatility of the scaffold also makes it suitable for advanced therapeutic modalities like PROTACs, where the hydroxyl group can serve as a conjugation point for a linker to an E3 ligase ligand, enabling targeted protein degradation. vulcanchem.com
Development of Green and Sustainable Synthetic Methodologies for Azetidine-Pyridine Hybrids
Traditional organic synthesis often relies on hazardous reagents, solvents, and energy-intensive conditions. A critical future perspective for the synthesis of this compound and its derivatives is the adoption of green chemistry principles to create more sustainable and efficient processes. researchgate.net
Key strategies for greening the synthesis of azetidine-pyridine hybrids include:
Use of Benign Solvents: Replacing conventional volatile organic compounds with environmentally friendly solvents like water or ethanol-water mixtures. One-pot multi-step reactions in aqueous media have been successfully developed for other pyridine-based heterocycles. rsc.orgnih.gov
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or solvent-free grinding methods. researchgate.netacs.org These approaches can significantly reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through domino reactions or one-pot procedures that combine multiple steps. rsc.org
Recyclable Catalysts: Utilizing recyclable catalysts, such as iron-based catalysts or organocatalysts like pyridine-2-carboxylic acid, which can function as dual acid-base catalysts and be recovered and reused over multiple cycles. nih.govresearchgate.net
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Principle | Conventional Method | Green Alternative | Benefit |
| Solvent | Volatile Organic Solvents (e.g., Dichloromethane) | Water, Ethanol/Water Mixtures nih.gov | Reduced toxicity and environmental impact. |
| Energy | Prolonged heating under reflux | Microwave Irradiation, Grinding researchgate.netacs.org | Faster reactions, lower energy use. |
| Catalyst | Stoichiometric reagents, precious metal catalysts | Recyclable Iron or Organocatalysts nih.govresearchgate.net | Reduced waste, lower cost, reusability. |
| Process | Multi-step synthesis with purification at each stage | One-pot, multi-component domino reactions rsc.org | Increased efficiency, less waste, lower E-factor. |
These sustainable methodologies not only reduce the environmental footprint of synthesizing these valuable compounds but can also lead to higher yields and simpler workup procedures. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Future research will increasingly rely on AI and ML in several key ways:
De Novo Design: Generative AI platforms can design entirely new molecules with desired properties. eurekalert.org These algorithms can be constrained to use known chemical reactions and available building blocks, ensuring that the generated molecules are synthetically feasible. chemrxiv.org For example, generative AI has been successfully used to design novel azetidine-based Polθ inhibitors from scratch. eurekalert.org
Lead Optimization: For an existing lead compound like this compound, ML models can predict the biological activity and pharmacokinetic properties (ADMET) of potential analogues. This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. Fine-tuning generators can explore subtle modifications to optimize multiple properties simultaneously. chemrxiv.org
Reaction Prediction: ML models can be trained on data from high-throughput experimentation (HTE) to predict the outcomes of chemical reactions. uni-muenchen.de This is particularly valuable for complex steps like late-stage functionalization, where it can be difficult to predict which C-H bond in a complex molecule will react. This predictive power facilitates the synthesis of target molecules in a more efficient and material-sparing manner. uni-muenchen.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
